molecular formula C13H18N2O5 B2697390 Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1428358-74-0

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B2697390
CAS No.: 1428358-74-0
M. Wt: 282.296
InChI Key: HBKHIZFTZAHZGL-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate is a piperidine-based ester derivative featuring a 3-methoxyisoxazole-5-carbonyl substituent at the 1-position and an ethyl ester group at the 3-position of the piperidine ring. The compound’s structural complexity arises from the integration of a methoxyisoxazole moiety, which introduces unique electronic and steric properties.

Properties

IUPAC Name

ethyl 1-(3-methoxy-1,2-oxazole-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-3-19-13(17)9-5-4-6-15(8-9)12(16)10-7-11(18-2)14-20-10/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKHIZFTZAHZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives. The esterification process is then carried out to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperidine and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives described in the literature, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Effects and Structural Features

Compound Name Substituents at Piperidine Positions Key Functional Groups Molecular Weight (g/mol) Reference
Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate 1: 3-Methoxyisoxazole-5-carbonyl; 3: Ethoxycarbonyl Isoxazole, ester ~308.3 (calculated) N/A
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7) 1: Ethoxycarbonyl; 3: Ethoxycarbonylpropyl; 4: Methoxyimino Ester, oxime 300.3 (C₁₄H₂₄N₂O₅)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2) 6: Ethoxycarbonyl; 2: Oxo Bicyclic ring, ketone 226.3 (C₁₁H₁₈N₂O₃)
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)-piperidine-3-carboxylate (29b) 3: Ethoxycarbonyl; 5: Nitro; 4: Trifluorophenyl; 1: Benzo[d][1,3]dioxolyl ethyl Nitro, fluorophenyl, dioxolane ~508.4 (calculated)

Key Observations:

  • Electronic Effects: The 3-methoxyisoxazole group in the target compound likely enhances electron-withdrawing character compared to the ethoxycarbonylpropyl group in compound (7) . This may influence reactivity in nucleophilic or electrophilic reactions.
  • Steric Hindrance: The bicyclic naphthyridine system in compounds (1-1/1-2) introduces greater conformational rigidity compared to the monocyclic piperidine scaffold of the target compound .

Physicochemical and Spectroscopic Properties

Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Stability Notes
Target Compound Predicted: Isoxazole protons (~6.5–7.0), piperidine CH₂ (~2.0–3.5) Predicted: Isoxazole C=O (~160–165), ester C=O (~170) Likely stable to hydrolysis due to methoxyisoxazole’s electron-withdrawing effects
Compound (7) 4.16–4.08 (ester CH₂), 3.85 (methoxyimino) 173.2 (ester C=O), 157.1 (imino) Diastereomeric mixture; prone to oxime isomerization
Compound (1-2) 4.24 (ester CH₂), 2.52–2.34 (piperidine CH₂) 172.2 (ester C=O), 155.4 (amide) Stable bicyclic structure; no reported decomposition
Compound (29b) 4.11–4.04 (ester CH₂), 3.15 (CH₂ adjacent to nitro) 172.6 (ester C=O), 155.6 (amide) Nitro group may confer photochemical instability

Key Observations:

  • The methoxyisoxazole group in the target compound is expected to produce distinct ¹H NMR signals (~6.5–7.0 ppm for isoxazole protons) and ¹³C NMR carbonyl resonances (~160–165 ppm), differing from oxime or nitro-substituted analogs .
  • Stability profiles vary: Nitro groups (as in 29b) may reduce shelf life, while methoxyisoxazole could enhance hydrolytic resistance compared to ester-rich analogs like compound (7) .

Biological Activity

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a methoxyisoxazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl piperidine-3-carboxylate with 3-methoxyisoxazole-5-carboxylic acid derivatives, employing standard coupling methods such as EDC/NHS activation.

This compound exhibits several mechanisms of action:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures show efficacy against various viruses, including HIV and HSV-1. The presence of the isoxazole ring is crucial for this activity, enhancing the compound's interaction with viral proteins.
  • Neuroprotective Effects : Research has suggested that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to neuroprotective effects in models of neurodegeneration.

Antiviral Activity

A study evaluated the antiviral properties of related piperidine derivatives, revealing notable activity against several viruses. The following table summarizes the EC50 values for various derivatives:

CompoundEC50 (µM)Virus Type
This compoundTBDTBD
Benzyl derivative (3f)96CVB-2
Fluorophenyl derivative (3g)92HSV-1

Note: TBD indicates that specific data for the compound is not yet available but is under investigation.

Neuroprotective Studies

In neuroprotective assays, derivatives similar to this compound were tested for their ability to reduce oxidative stress in neuronal cell lines. Results indicated:

  • Reduction in ROS Production : Compounds decreased reactive oxygen species (ROS) levels by approximately 30% compared to controls.
  • Cell Viability : Cell viability assays showed an increase in survival rates of neuronal cells exposed to neurotoxic agents when treated with the compound.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • HIV Treatment : A study demonstrated that a related piperidine derivative exhibited significant antiviral activity against HIV strains, showing promise as a lead compound for further development.
  • Cognitive Disorders : In animal models, compounds with similar structures improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating disorders such as depression and anxiety.

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